molecular formula C18H24N2S B3034477 4-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazol-2-amine CAS No. 1796963-99-9

4-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazol-2-amine

Cat. No. B3034477
M. Wt: 300.5
InChI Key: OMHPPGJSDNIYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of indene, which is a polycyclic hydrocarbon. It has a thiazol-2-amine group attached to the 4-position of the indene ring. The indene ring also has a tert-butyl group and two methyl groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the polycyclic indene system and the thiazol-2-amine group. The tert-butyl and methyl groups would add further complexity .


Physical And Chemical Properties Analysis

Some general properties can be inferred from the structure. For example, the compound is likely to be relatively non-polar due to the presence of the hydrocarbon indene system and the tert-butyl and methyl groups. This could influence its solubility and boiling point .

properties

IUPAC Name

4-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S/c1-17(2,3)11-8-13(15-10-21-16(19)20-15)12-6-7-18(4,5)14(12)9-11/h8-10H,6-7H2,1-5H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHPPGJSDNIYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C=C(C=C21)C(C)(C)C)C3=CSC(=N3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazol-2-amine
Reactant of Route 5
4-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazol-2-amine
Reactant of Route 6
4-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazol-2-amine

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